An In-depth Technical Guide to (2-(m-Tolyl)thiazol-4-yl)methanol (CAS 93476-40-5)
An In-depth Technical Guide to (2-(m-Tolyl)thiazol-4-yl)methanol (CAS 93476-40-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold and the Promise of (2-(m-Tolyl)thiazol-4-yl)methanol
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, showcasing a remarkable spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects[1][2][3]. The versatility of the thiazole scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a privileged structure in drug discovery and development[1][4].
(2-(m-Tolyl)thiazol-4-yl)methanol, with the CAS number 93476-40-5, is a specific derivative that holds considerable research interest. The presence of the meta-tolyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring provides a unique combination of lipophilicity and reactivity. This structural arrangement suggests potential for this compound to serve as a key intermediate in the synthesis of more complex bioactive molecules or to exhibit intrinsic therapeutic properties. This guide provides a comprehensive technical overview of (2-(m-Tolyl)thiazol-4-yl)methanol, from its synthesis and physicochemical properties to its potential biological applications and experimental protocols.
Physicochemical Properties and Characterization
While specific experimental data for (2-(m-Tolyl)thiazol-4-yl)methanol is not extensively documented in publicly available literature, its properties can be inferred from structurally related compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C11H11NOS | Calculated from structure |
| Molecular Weight | 205.28 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar thiazole derivatives[5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform | General solubility of similar organic compounds |
| Storage | Should be stored in a cool, dry place away from light | Standard for organic compounds to prevent degradation |
Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tolyl group, the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the methyl protons of the tolyl group.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H stretch of the alcohol and the C=N and C-S stretches of the thiazole ring.
Synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol: A Proposed Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This approach involves the reaction of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For the synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol, a plausible route involves the reaction of 3-methylthiobenzamide with a suitable three-carbon α-halo-carbonyl synthon bearing a protected hydroxyl group.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol.
Experimental Protocol:
Step 1: Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagent: To this solution, add 1,3-dichloroacetone (1.1 equivalents).
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Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 2: Reduction to (2-(m-Tolyl)thiazol-4-yl)methanol (Final Product)
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Reaction Setup: Dissolve the purified 2-(m-tolyl)thiazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
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Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
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Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
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Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
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Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography.
Potential Biological Activities and Applications in Drug Discovery
The structural motifs present in (2-(m-Tolyl)thiazol-4-yl)methanol suggest a range of potential biological activities, drawing parallels from the broader class of thiazole derivatives.
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Anticancer Potential: Numerous thiazole derivatives have demonstrated significant anticancer activity. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis[5]. The 2-arylthiazole scaffold is a key feature in many of these compounds. The tolyl group in the target molecule could potentially interact with hydrophobic pockets in biological targets.
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Anti-inflammatory Activity: Thiazole-containing compounds have been investigated as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines[1][2].
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Antimicrobial Properties: The thiazole ring is a component of several antimicrobial agents. The substitution pattern on the ring can be tuned to achieve broad-spectrum activity against various bacterial and fungal strains[6].
Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
(2-(m-Tolyl)thiazol-4-yl)methanol represents a promising, yet underexplored, member of the vast thiazole family. Its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further investigation into its physicochemical and biological properties. Future research should focus on the experimental validation of its synthesis, comprehensive characterization, and a systematic evaluation of its efficacy in various biological assays. Such studies will be crucial in unlocking the full potential of this intriguing thiazole derivative in the field of drug discovery.
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